(2R,3R)-2,3-difluorobutan-1-amine
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Overview
Description
(2R,3R)-2,3-difluorobutan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms attached to the second and third carbon atoms of a butane chain, with an amine group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-difluorobutan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a difluorobutene derivative, using a chiral catalyst. Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes or the use of biocatalysts to achieve the desired enantiomeric purity. The choice of method depends on factors such as cost, efficiency, and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-difluorobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
(2R,3R)-2,3-difluorobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-difluorobutan-1-amine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-difluorobutan-2-ol: Similar in structure but with a hydroxyl group instead of an amine.
(2R,3R)-2,3-difluorobutan-1-ol: Similar in structure but with a hydroxyl group at the first carbon.
(2R,3R)-2,3-difluorobutane: Lacks the amine group, making it less reactive in certain contexts.
Uniqueness
(2R,3R)-2,3-difluorobutan-1-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and physical properties. The chiral nature of the compound also makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R,3R)-2,3-difluorobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N/c1-3(5)4(6)2-7/h3-4H,2,7H2,1H3/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJVYUGZZIQHJR-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CN)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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